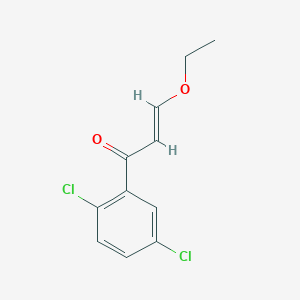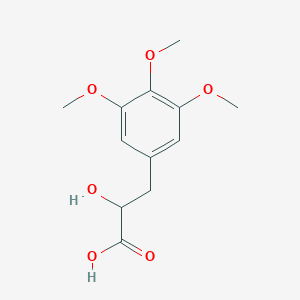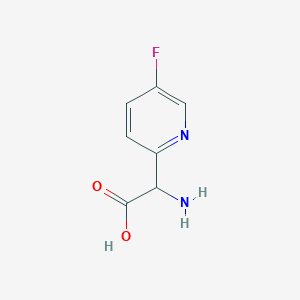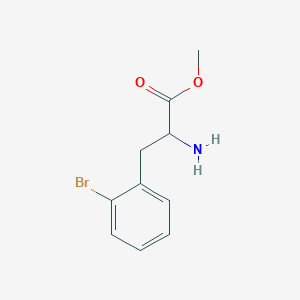![molecular formula C8H12N2O2S2 B15325820 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by covalently linking a photoactivatable probe to a target molecule upon exposure to light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under specific conditions.
Introduction of the but-3-yn-1-yl group: This step may involve a coupling reaction, such as a Sonogashira coupling, to attach the alkyne group.
Attachment of the methanesulfonylsulfanyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bond to nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(But-3-yn-1-yl)-3H-diazirine: Lacks the methanesulfonylsulfanyl group, making it less versatile in certain reactions.
3-(But-3-yn-1-yl)-3-[2-(methylthio)ethyl]-3H-diazirine: Similar structure but with a methylthio group instead of methanesulfonylsulfanyl, affecting its reactivity and applications.
Uniqueness
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is unique due to the presence of both the alkyne and methanesulfonylsulfanyl groups, which provide distinct reactivity and versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H12N2O2S2 |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
3-but-3-ynyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-4-5-8(9-10-8)6-7-13-14(2,11)12/h1H,4-7H2,2H3 |
InChI-Schlüssel |
BUXPGBGDYNOUHW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCCC1(N=N1)CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


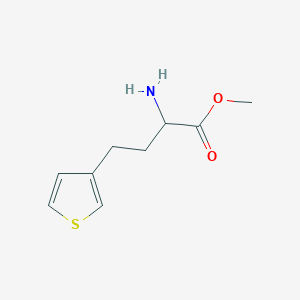
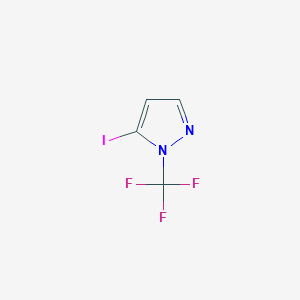

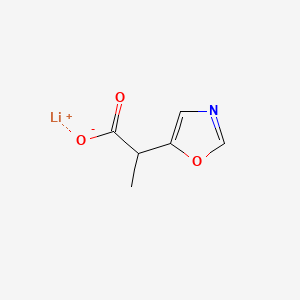
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
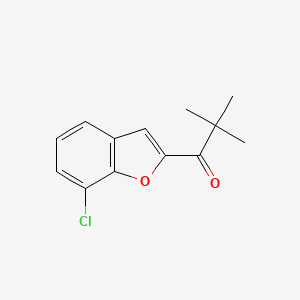
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
